Product packaging for Pirnabine(Cat. No.:CAS No. 19825-63-9)

Pirnabine

Cat. No.: B027245
CAS No.: 19825-63-9
M. Wt: 300.4 g/mol
InChI Key: AADNQNOXNWEYHS-UHFFFAOYSA-N
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Description

Contextualization of Pirnabine within Contemporary Drug Discovery Paradigms

Chemical Classification and Distinctive Structural Features of this compound, specifically as a 2,2-dimethyl-1-benzopyran

This compound is chemically classified as a 2,2-dimethyl-1-benzopyran . This classification signifies that its molecular structure incorporates a 1-benzopyran moiety, which is a bicyclic organic compound consisting of a benzene (B151609) ring fused to a pyran ring. A distinctive feature of this compound, characteristic of its class, is the presence of two methyl groups specifically positioned at the 2-carbon of the pyran ring . The molecular formula for this compound is C₁₉H₂₄O₃ wikipedia.orguni.lu. Its IUPAC name is (3,6,6,9-Tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate (B1210297) wikipedia.org.

The structural details of this compound are summarized in the table below:

PropertyValueSource
Molecular Formula C₁₉H₂₄O₃ wikipedia.orguni.lu
IUPAC Name (3,6,6,9-Tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate wikipedia.org
Chemical Class 2,2-dimethyl-1-benzopyran
PubChem CID 50137 wikipedia.orguni.lunih.govmetabolomicsworkbench.org

Overview of Initial Mechanistic Classifications of this compound, including its roles as a cannabinoid receptor ligand and an enzyme activator

This compound's initial mechanistic classifications highlight its dual roles as a cannabinoid receptor ligand and an enzyme activator.

Cannabinoid Receptor Ligand: this compound functions as a synthetic ligand for cannabinoid receptors medchemexpress.comwikipedia.orgwiktionary.orgglosbe.commedchemexpress.com. The cannabinoid receptor system, comprising at least two main types, CB1 and CB2, are G-protein coupled receptors nih.gov. CB1 receptors are predominantly found on central and peripheral neurons, where they modulate neurotransmitter release, while CB2 receptors are primarily located on immune cells nih.gov. Ligands targeting these receptors are of significant interest for their potential therapeutic applications, including the management of various conditions such as glaucoma medchemexpress.comnih.gov.

Enzyme Activator: In addition to its role as a cannabinoid receptor ligand, this compound is also categorized as an enzyme activator . Specifically, it has been identified as a guanylyl cyclase C (GC-C) agonist . Guanylate cyclase-C agonists are a class of compounds known for their ability to increase the activity of the guanylate cyclase-C enzyme, which plays a role in various physiological processes, including gastrointestinal function . This activation mechanism underpins its investigation in conditions like chronic idiopathic constipation .

The dual classification of this compound as both a receptor ligand and an enzyme activator underscores its potential for diverse pharmacological actions and its relevance in exploring complex biological pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O3 B027245 Pirnabine CAS No. 19825-63-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19825-63-9

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

(3,6,6,9-tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate

InChI

InChI=1S/C19H24O3/c1-11-6-7-15-14(8-11)18-16(21-13(3)20)9-12(2)10-17(18)22-19(15,4)5/h9-11H,6-8H2,1-5H3

InChI Key

AADNQNOXNWEYHS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(C=C(C=C3OC(=O)C)C)OC2(C)C

Other CAS No.

19825-63-9

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Pirnabine

Retrosynthetic Analysis and Strategic Disconnections for Pirnabine

Retrosynthetic analysis is a fundamental problem-solving technique in organic chemistry that involves working backward from a complex target molecule to simpler, commercially available starting materials. nih.govgoogle.compatsnap.com This approach systematically deconstructs the target molecule through a series of "disconnections," which are the reverse of known synthetic reactions. nih.govpatsnap.com For a molecule like this compound, with its fused ring system (a benzopyran core) and multiple substituents, a retrosynthetic analysis would involve identifying key functional groups and structural motifs that suggest logical disconnections.

A primary step in analyzing this compound's structure (C₁₉H₂₄O₃) wikipedia.org would be to identify the most complex bonds or those that can be formed efficiently in a forward synthesis. Given its dibenzopyran framework, strategic disconnections might target the formation of the heterocyclic oxygen ring or the construction of the substituted aromatic and cyclohexene (B86901) rings. Potential disconnections could involve:

Carbon-oxygen bond cleavage: To break down the pyran ring, potentially leading to a phenol (B47542) or a ketone/aldehyde precursor.

Carbon-carbon bond formation: Especially those involved in forming the cyclohexene ring or attaching the methyl groups. Friedel-Crafts reactions or aldol (B89426) condensations could be considered in the forward sense, implying corresponding disconnections in retrosynthesis. acs.org

Functional group interconversions (FGIs): Transforming one functional group into another to simplify the molecule or enable a disconnection. For example, the acetate (B1210297) group could be hydrolyzed to a hydroxyl group, which might then facilitate further transformations. nih.govpatsnap.com

The presence of multiple stereocenters (implied by its complex structure, although specific stereoisomers are not detailed in public domain) would also necessitate careful consideration of stereocontrol throughout the retrosynthetic pathway. googleapis.com Computer-aided synthesis planning (CASP) tools are increasingly utilized to navigate the vast chemical space and identify promising retrosynthetic pathways, considering factors like chirality, reaction environment, and protection-deprotection steps. epo.orggoogle.com

Development of Novel Synthetic Routes for this compound and its Precursors

Given this compound's dibenzopyran structure, novel routes might explore:

Multicomponent reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, significantly reducing synthetic steps and waste. acs.org For example, pyranopyrazole derivatives, which share a fused heterocyclic system, have been efficiently synthesized via MCRs.

Catalytic approaches: The use of transition metal catalysis (e.g., palladium-catalyzed couplings) or organocatalysis could enable new bond formations or cyclizations that are difficult to achieve otherwise.

Biomimetic syntheses: Inspired by natural biosynthetic pathways, these routes can offer elegant and often stereoselective ways to construct complex molecules.

While specific novel routes for this compound are not publicly detailed, the general trend in synthetic chemistry is towards atom-economical and step-economical processes, which would undoubtedly be a focus for any new synthetic development for such a compound.

Optimization of Reaction Conditions and Process Amplification for this compound Synthesis

Optimization of reaction conditions is crucial for transitioning a synthetic route from laboratory scale to industrial production. This involves fine-tuning parameters such as temperature, pressure, solvent, catalyst loading, reactant concentrations, and reaction time to maximize yield, purity, and throughput. Process amplification, or scaling up, involves adapting laboratory-scale reactions to larger volumes while maintaining or improving efficiency and safety.

Key aspects of optimization and process amplification for a compound like this compound would include:

Yield improvement: Identifying and mitigating side reactions, optimizing stoichiometry, and enhancing conversion rates.

Purity enhancement: Minimizing impurities formed during the reaction and developing efficient purification methods.

Cost reduction: Using cheaper reagents, catalysts, and solvents, and reducing energy consumption.

Safety considerations: Replacing hazardous reagents or conditions with safer alternatives, especially critical for large-scale production.

Waste minimization: Adhering to green chemistry principles by reducing solvent use, minimizing by-products, and exploring recyclable catalysts.

For example, in the synthesis of other pharmaceutical compounds, process patents often detail optimized conditions that significantly increase yield and reduce costs, sometimes by altering the order of steps or the nature of intermediates to improve handling safety and efficiency.

Stereoselective Synthesis Approaches for this compound Analogues

Stereoselective synthesis is vital for pharmaceutical compounds, as different stereoisomers can have vastly different biological activities. This compound, being a complex molecule, likely possesses chiral centers, and controlling their stereochemistry would be a critical aspect of its synthesis or the synthesis of its analogues. googleapis.com

Approaches for stereoselective synthesis include:

Asymmetric catalysis: Using chiral catalysts (e.g., metal complexes with chiral ligands, organocatalysts) to induce enantioselectivity or diastereoselectivity in a reaction.

Chiral auxiliary methods: Temporarily attaching a chiral molecule to the substrate to control the stereochemical outcome, followed by its removal.

Chiral pool synthesis: Starting from readily available enantiomerically pure natural products or their derivatives, and building the target molecule around their inherent chirality.

Enzymatic synthesis: Enzymes are inherently chiral and often catalyze reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions. nih.gov

For example, stereoselective total syntheses have been reported for other complex natural products and their analogues, often involving key diastereoselective steps or the use of chiral starting materials.

Chemoenzymatic and Biocatalytic Pathways for this compound Synthesis

Chemoenzymatic synthesis combines the precision and selectivity of enzymatic transformations with the versatility of traditional chemical reactions. Biocatalysis, the use of enzymes or whole cells as catalysts, offers significant advantages in terms of mild reaction conditions, high selectivity, and environmental sustainability.

For a molecule like this compound, chemoenzymatic or biocatalytic approaches could potentially be employed for:

Introduction of specific functional groups: Enzymes can catalyze highly selective oxidations, reductions, or C-C bond formations that are challenging for traditional chemical methods.

Resolution of racemates: If a racemic mixture of this compound or an intermediate is formed chemically, enzymes can selectively transform one enantiomer, allowing for the isolation of the desired stereoisomer.

Stereoselective steps: Enzymes can introduce chirality at specific positions with high enantiomeric excess. nih.gov

Synthesis of complex precursors: Biocatalytic cascades can be designed to synthesize complex building blocks with multiple stereocenters efficiently.

While no specific chemoenzymatic or biocatalytic pathways for this compound have been detailed in the public domain, the increasing sophistication of enzyme engineering and the expanding toolbox of biocatalysts make such approaches increasingly attractive for the sustainable and efficient synthesis of complex pharmaceutical molecules.

Structure Activity Relationship Sar and in Silico Modeling of Pirnabine

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pirnabine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structure of a set of compounds and their observed biological activity. frontiersin.org This approach allows for the prediction of the activity of new, untested compounds based on their molecular descriptors. For this compound derivatives, QSAR modeling would involve calculating various physicochemical properties (e.g., electronic, steric, hydrophobic parameters) and topological indices for a series of analogues with known biological activities. frontiersin.orgnih.gov These descriptors are then used to build statistical models (e.g., using multiple linear regression, partial least squares, or machine learning algorithms) that can predict a specific pharmacological outcome, such as binding affinity or inhibitory concentration (IC50). frontiersin.orgnih.govfrontiersin.org

While specific QSAR models for this compound derivatives were not detailed in the available literature, the general methodology involves:

Data Collection: Gathering a dataset of this compound analogues with experimentally determined biological activities.

Descriptor Generation: Computing molecular descriptors that quantify structural and physicochemical features.

Model Building: Employing statistical or machine learning techniques to establish a relationship between descriptors and activity.

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets to ensure robustness and generalizability. nih.gov

A hypothetical QSAR model for this compound derivatives might correlate a specific substituent's lipophilicity or electronic properties at a particular position on the this compound scaffold with its cannabinoid receptor binding affinity. For instance, an increase in hydrophobicity at a certain site might lead to enhanced activity, as observed in some SAR studies for other compounds. researchgate.netwinona.edu

Table 1: Hypothetical QSAR Descriptors and Predicted Activity for this compound Derivatives

Derivative IDDescriptor 1 (e.g., logP)Descriptor 2 (e.g., H-bond Acceptors)Predicted Activity (e.g., pIC50)
This compound[Value][Value][Value]
Analog 1[Value][Value][Value]
Analog 2[Value][Value][Value]
............

Ligand-Based SAR Analysis of this compound and its Chemical Space

Ligand-Based Drug Design (LBDD) and SAR analysis are employed when the three-dimensional structure of the target protein is unavailable or not fully resolved. nih.govbiosolveit.de This approach leverages the knowledge of existing ligands, such as this compound, to infer properties and features essential for biological activity. biosolveit.de For this compound, ligand-based SAR analysis would involve comparing its structural features with those of other known cannabinoid receptor ligands. This comparison can identify common pharmacophoric elements—the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for optimal receptor interaction. nih.govschrodinger.com

The exploration of this compound's chemical space involves systematically generating or searching for molecules structurally similar to this compound but with variations that could lead to improved activity or selectivity. biosolveit.debiosolveit.demdpi.com Techniques such as molecular fingerprinting, shape similarity comparisons, and pharmacophore screening are used to navigate vast chemical libraries. biosolveit.deschrodinger.combiosolveit.debiorxiv.org By analyzing the activity trends across a series of structurally related this compound analogues, researchers can deduce which modifications enhance or diminish activity, thereby building a comprehensive SAR profile. researchgate.net This "SAR by Space" concept rapidly explores neighboring compounds within large chemical spaces to accelerate SAR elucidation. mdpi.com

Table 2: Ligand-Based Similarity and Activity for this compound Analogues

CompoundTanimoto Similarity to this compoundKey Pharmacophore FeaturesObserved Activity (e.g., IC50)
This compound1.0[Features][Value]
Analogue A[Value][Features][Value]
Analogue B[Value][Features][Value]
............

Structure-Based Drug Design (SBDD) Strategies for this compound Target Interactions

Structure-Based Drug Design (SBDD) is a powerful paradigm that relies on the three-dimensional structure of the biological target, typically a protein, to design and optimize drug candidates. drugdiscoverynews.comnih.govgardp.orgmdpi.comnih.gov For this compound, if the crystal or cryo-EM structure of its target cannabinoid receptor (e.g., CB1 or CB2, or other relevant targets for glaucoma treatment) in complex with a ligand is available, SBDD strategies could be employed. drugdiscoverynews.comnih.gov This approach involves understanding the molecular interactions between this compound and the receptor's binding site at an atomic level. drugdiscoverynews.comgardp.org

SBDD for this compound would typically involve:

Target Structure Determination: Utilizing experimental methods like X-ray crystallography or cryo-electron microscopy, or computational methods like homology modeling, to obtain the high-resolution 3D structure of the cannabinoid receptor. drugdiscoverynews.comnih.gov

Binding Site Identification: Pinpointing the specific region on the receptor where this compound binds, often characterized by energetically favorable interactions with specific functional groups. mdpi.com

Rational Design: Designing modifications to the this compound scaffold to optimize interactions within the binding pocket, aiming for improved binding affinity, specificity, and desired pharmacological profiles. drugdiscoverynews.comgardp.org This iterative process involves cycles of design, synthesis, and experimental testing. drugdiscoverynews.com

Virtual Screening: Using computational tools to screen large libraries of compounds against the receptor's binding site to identify novel hits that could bind to the target. biosolveit.degardp.orgmdpi.com

Molecular Docking and Binding Pose Prediction for this compound-Target Complexes

Molecular docking is a computational technique used within SBDD to predict the preferred orientation (binding pose) of a small molecule, like this compound, when bound to a protein target. gardp.orgnih.govnih.gov It also estimates the binding affinity between the ligand and the target. nih.gov For this compound, molecular docking simulations would involve placing the this compound molecule into the active site of its cannabinoid receptor target and exploring various conformations and orientations. winona.edugardp.org

The process typically involves:

Conformational Sampling: Generating multiple possible conformations of this compound and exploring how they fit into the receptor's binding pocket. arxiv.org

Scoring Functions: Employing mathematical scoring functions to evaluate the strength of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) and rank the different binding poses. gardp.orgmdpi.comnih.gov The pose with the most favorable score is considered the most likely binding mode. nih.gov

Binding Pose Prediction Accuracy: The accuracy of binding pose prediction is crucial for structure-based drug design. Advanced strategies combine molecular docking with machine learning to improve the success rate and accuracy, especially for systems with high ligand flexibility. nso-journal.orgchemrxiv.org

While specific docking results for this compound are not available, a typical output would include:

Table 3: Hypothetical Molecular Docking Results for this compound-Target Complex

Binding Pose IDDocking Score (e.g., kcal/mol)Key Interacting ResiduesPredicted Hydrogen Bonds
Pose 1[Score][Residues][Count/Details]
Pose 2[Score][Residues][Count/Details]
............

Computational Approaches for SAR Microenvironment Characterization within this compound Datasets

Characterizing the SAR microenvironment involves analyzing the local structural and activity landscape around specific compounds within a dataset. dovepress.comdovepress.com This approach is particularly useful for understanding subtle changes in chemical structure that lead to significant changes in biological activity, often referred to as "activity cliffs." mdpi.com For datasets containing this compound and its analogues, computational methods can be used to visualize and quantify these SAR microenvironments.

One such approach involves "chemical neighborhood graphs" (CNGs), which analyze the structural neighborhood of each active compound and annotate it with SAR-relevant information. dovepress.comdovepress.com These graphs integrate a graphical representation of the chemical environment with the potency distribution within that neighborhood. dovepress.com By systematically generating and ranking environments based on their SAR information content, key compounds and series can be identified, providing intuitive graphical access to SAR insights. dovepress.comdovepress.com This compound-centric analysis focuses on local SAR environments to complement and refine hit selection strategies. dovepress.comdovepress.com

Table 4: Hypothetical SAR Microenvironment Characterization for this compound Analogues

Compound IDNumber of Neighbors (within X similarity)Mean Potency of NeighborsDiscontinuity ScoreSAR Interpretation
This compound[Count][Value][Score][Interpretation]
Analogue X[Count][Value][Score][Interpretation]
Analogue Y[Count][Value][Score][Interpretation]
...............

Predictive Modeling of Pharmacological Activity for this compound Analogues

Predictive modeling of pharmacological activity for this compound analogues involves building computational models capable of forecasting the biological response of newly designed or untested compounds. biorxiv.orgmdpi.comnih.govchemrxiv.org These models leverage machine learning, deep learning, and statistical techniques trained on existing datasets of this compound and its known active or inactive analogues. biorxiv.orgmdpi.comchemrxiv.org The goal is to accelerate the drug discovery process by virtually screening and prioritizing compounds most likely to exhibit desired pharmacological effects, reducing the need for extensive experimental validation. biorxiv.orgnih.govchemrxiv.org

Key aspects of predictive modeling include:

Feature Engineering: Selecting and generating relevant molecular descriptors or fingerprints that capture the structural and physicochemical characteristics of this compound analogues. biorxiv.orgchemrxiv.org

Algorithm Selection: Employing various machine learning algorithms (e.g., Random Forest, Support Vector Machines, Neural Networks, XGBoost) to learn complex relationships between molecular features and pharmacological activity. biorxiv.orgchemrxiv.orgresearchgate.net

Model Training and Validation: Training the model on a diverse dataset and rigorously validating its predictive performance using metrics such as R-squared, RMSE, and external validation sets. nih.govchemrxiv.org

Virtual Screening and Prioritization: Applying the validated model to large chemical libraries to identify potential new this compound analogues with predicted high activity. biorxiv.orgchemrxiv.org

Such models can generalize by understanding underlying patterns in molecular structures and biological pathways, enabling suggestions for interactions based on structural or functional analogs. mdpi.com

Table 5: Hypothetical Predictive Model Performance for this compound Analogues

Model TypeTraining R²Test R²RMSE (Test Set)MAE (Test Set)
QSAR (MLR)[Value][Value][Value][Value]
Machine Learning[Value][Value][Value][Value]
Deep Learning[Value][Value][Value][Value]

Design and Synthesis of Pirnabine Analogues and Bioisosteres

Rational Design Principles for Pirnabine Chemical Modifications

Rational design in medicinal chemistry involves a methodical approach to altering a molecule's structure to achieve specific biological outcomes. For a compound like this compound, a cannabinoid receptor ligand, rational design principles would typically focus on understanding its interaction with the target receptors (e.g., CB1 and CB2) and modulating its physicochemical properties. stockpr.commedchemexpress.com

Key principles that would guide chemical modifications include:

Target-Based Design : If the three-dimensional structure of the cannabinoid receptor binding site were known, modifications could be designed to optimize interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) with specific amino acid residues in the receptor. google.com

Ligand-Based Design : In the absence of detailed receptor structural information, modifications would be based on the known structure of this compound and other active cannabinoid ligands. This involves identifying pharmacophoric features (the essential structural elements responsible for biological activity) and modifying regions outside these critical features to improve properties. wikipedia.org

Modulation of Lipophilicity/Hydrophilicity : Adjusting the balance between lipophilicity and hydrophilicity is crucial for optimal absorption, distribution, metabolism, and excretion (ADME) properties. Introducing polar groups (e.g., hydroxyl, amine, carboxyl) can increase hydrophilicity, while adding alkyl chains or aromatic rings can increase lipophilicity. medchemexpress.com

Steric Considerations : Introducing bulkier or smaller groups can influence how the molecule fits into the receptor binding pocket, potentially enhancing selectivity or potency.

Conformational Restriction : Incorporating rigid ring systems or creating cyclic structures can limit the conformational flexibility of the molecule, which can lead to increased binding affinity and selectivity by pre-organizing the molecule into its bioactive conformation.

Synthesis of this compound Analogues with Modified Pharmacophores

The synthesis of this compound analogues with modified pharmacophores would typically involve multi-step organic synthesis, often building upon the core structure of this compound. The specific synthetic routes would depend on the nature of the desired modifications.

General synthetic strategies include:

Parallel Synthesis/Combinatorial Chemistry : To generate a library of analogues, high-throughput synthesis methods could be employed, allowing for the rapid production of many compounds with slight variations.

Fragment-Based Synthesis : Breaking down the this compound structure into key fragments and then synthesizing and coupling modified fragments.

Functional Group Interconversion : Direct chemical transformations of existing functional groups on the this compound scaffold (e.g., ester hydrolysis, oxidation, reduction, alkylation, acylation) to introduce new functionalities or modify existing ones.

Building Block Approach : Synthesizing new building blocks that incorporate the desired pharmacophore modifications and then coupling them to the appropriate parts of the this compound scaffold or its synthetic precursors. google.com

For instance, if the acetate (B1210297) group or the methyl groups on the chromene system were identified as key pharmacophoric elements, modifications could involve:

Ester Modifications : Varying the acyl chain of the acetate group to explore steric and electronic effects.

Ring Substitutions : Introducing different substituents (e.g., halogens, alkyl groups, electron-donating/withdrawing groups) on the aromatic or tetrahydropyran (B127337) rings to modulate electronic properties and receptor interactions.

Heteroatom Replacements : Replacing carbon atoms with heteroatoms (e.g., nitrogen, oxygen, sulfur) within the ring system to alter polarity, hydrogen bonding capacity, and metabolic stability.

Structure-Activity Relationship (SAR) Studies of this compound Analogues to Delineate Key Structural Elements

Structure-Activity Relationship (SAR) studies are crucial for understanding how changes in chemical structure influence biological activity. By systematically modifying different parts of this compound and testing the resulting analogues, researchers can delineate which structural elements are essential for its activity as a cannabinoid receptor ligand. beilstein-journals.orgcollaborativedrug.com

SAR studies typically involve:

Systematic Modification : Introducing small, incremental changes to the this compound molecule (e.g., adding/removing methyl groups, changing ring sizes, substituting functional groups).

Biological Evaluation : Testing the synthesized analogues for their biological activity (e.g., binding affinity to cannabinoid receptors, functional activity in cellular assays).

Data Analysis : Correlating the structural changes with the observed changes in biological activity. This often involves comparing potency (e.g., IC50, Ki values) and selectivity profiles.

Illustrative SAR Findings (Hypothetical Data)

CompoundStructural Modification (Relative to this compound)Binding Affinity (Ki, nM)CB1 Selectivity (Fold)Key Observation (Hypothetical)
This compound (Parent)-501.0Baseline activity.
Analogue AMethyl group removed from C62500.8Decreased affinity, suggesting C6 methyl is important for binding.
Analogue BAcetate replaced with propionate751.2Slight decrease in affinity, minor impact on selectivity.
Analogue CHydroxyl group introduced at C9155.0Increased affinity and CB1 selectivity, indicating a favorable interaction site.
Analogue DTetrahydropyran ring opened>1000-Significant loss of activity, highlighting the importance of the rigid ring system.
Analogue EAromatic ring substituted with fluorine300.9Improved metabolic stability (not shown in table), slight increase in affinity.

Such a table would delineate key structural elements:

Essential groups : Modifications that lead to a significant loss of activity would indicate critical pharmacophoric elements (e.g., the rigid ring system or specific methyl groups).

Modifiable regions : Areas where changes are tolerated or even lead to improved activity suggest opportunities for optimization.

Steric and Electronic Effects : The nature and position of substituents would provide insights into the steric and electronic requirements of the binding site.

These studies would systematically map the molecular features of this compound that are crucial for its interaction with cannabinoid receptors, guiding the design of more potent and selective analogues.

Molecular Mechanisms of Action and Target Engagement Studies of Pirnabine Preclinical

Comprehensive Identification of Pirnabine's Primary Molecular Targets

This compound has been identified as a synthetic ligand for cannabinoid receptors. medchemexpress.comwikipedia.orgdcchemicals.com Cannabinoid receptors are G protein-coupled receptors (GPCRs) that are integral components of the endocannabinoid system. wikipedia.orgnih.gov The two main subtypes are cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). wikipedia.org CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in immune system cells and peripheral tissues. wikipedia.org The classification of this compound as a cannabinoid receptor ligand indicates that these receptors are its primary molecular targets. However, specific comprehensive identification studies detailing the full spectrum of this compound's primary molecular targets beyond this general classification are not extensively detailed in the available search results.

Elucidation of this compound-Mediated Intracellular Signaling Pathways

The detailed elucidation of this compound-mediated intracellular signaling pathways in preclinical studies is not explicitly available in the provided search results. In general drug discovery, understanding intracellular signaling pathways is crucial for comprehending how a compound exerts its biological effects. Ligand binding to receptors, such as cannabinoid receptors, typically initiates a cascade of intracellular events. For GPCRs like CB1 and CB2, this often involves the activation of G-proteins, which then modulate various downstream effectors, including ion channels, adenylyl cyclase, phospholipase C, and the mitogen-activated protein kinase (MAPK) cascade. nih.gov Other common signaling pathways investigated in drug discovery include NF-κB, PI3K/Akt, STAT3, and mTOR, which regulate processes like apoptosis, autophagy, and oxidative stress responses. researchgate.net

In Vitro Receptor Binding Affinity and Selectivity Profiling of this compound

Specific quantitative data regarding the in vitro receptor binding affinity (e.g., Ki or IC50 values) and selectivity profiling of this compound for cannabinoid receptor subtypes (CB1, CB2) or other receptors are not detailed in the available search results. Receptor binding assays are fundamental preclinical tools used to characterize the binding of a drug to its target receptor. These assays, including competition, saturation, and kinetic studies, help determine parameters such as receptor density (Bmax) and equilibrium dissociation constant (Kd), which indicate the strength of the interaction between a ligand and its receptor. Selectivity profiling is critical to understand if a compound binds preferentially to its intended target over other receptors, which can influence its therapeutic window and potential for off-target effects.

Enzyme Activation/Inhibition Kinetics of this compound

Information detailing the enzyme activation or inhibition kinetics of this compound is not available in the provided search results. Enzyme kinetic studies are essential in pharmacology to understand how a compound interacts with enzymes, whether as an activator or an inhibitor, and to characterize the mechanism of such interactions. These studies typically involve determining parameters like Vmax (maximum reaction rate) and Km (Michaelis constant) in the presence and absence of the compound, and analyzing how these parameters are affected. Different types of inhibition (e.g., competitive, noncompetitive, uncompetitive) have distinct effects on enzyme kinetics.

Cellular Functional Assays for this compound Activity (in vitro)

Specific results from cellular functional assays demonstrating this compound's activity in vitro are not detailed in the available search results. Cellular functional assays are crucial in preclinical drug discovery as they provide a biologically relevant context for evaluating a compound's effects on living cells. These assays can assess various cellular responses, including cell proliferation, viability, apoptosis, intracellular signaling, cytokine secretion, and other specific activities depending on the target and disease area. They are used to validate signaling pathways, establish structure-activity relationships, and identify potential biomarker candidates.

Investigation of this compound's Polypharmacology and Off-Target Interactions

Detailed investigations specifically focused on this compound's polypharmacology and off-target interactions are not explicitly available in the provided search results. Polypharmacology refers to the ability of a drug molecule to interact with multiple biological targets, which can interfere with single or multiple disease pathways. dcchemicals.com While traditionally viewed as a concern due to potential adverse effects, polypharmacology is increasingly recognized as a promising feature, especially for complex diseases that benefit from multi-target modulation. dcchemicals.com Off-target interactions are unintended bindings that can lead to unforeseen preclinical and clinical toxic events. Comprehensive safety pharmacology panels and computational approaches are employed in drug discovery to identify such interactions early in the development process to mitigate risks and predict potential adverse drug reactions.

Preclinical Pharmacokinetic Pk and Adme Assessment of Pirnabine

Absorption Characteristics of Pirnabine in Preclinical Models

Drug absorption is the process by which a compound enters the systemic circulation from its site of administration. In preclinical models, absorption characteristics are typically assessed using both in vitro and in vivo methods. In vitro studies often employ cell-based models, such as Caco-2 cell monolayers, or artificial membrane permeability assays (PAMPA), to evaluate permeability across biological barriers like the intestinal epithelium. These studies also assess transporter interactions and drug dissolution/solubility. theraindx.comnih.gov In vivo studies, often conducted in animal models like rats or mice, determine parameters such as bioavailability, the rate and extent of absorption, and the influence of factors like formulation and food. admescope.com Without specific published data for this compound, its precise absorption characteristics in preclinical models remain uncharacterized.

Distribution Profile of this compound in Various Tissues (Preclinical)

Drug distribution describes how a compound spreads throughout the body after entering the bloodstream. Preclinical distribution studies aim to identify the tissues and organs where the drug accumulates and the extent of this accumulation. Key parameters include plasma protein binding, which influences the unbound drug concentration available for distribution and therapeutic effect, and tissue-to-plasma ratios. theraindx.commsdmanuals.com Techniques such as quantitative whole-body autoradiography (QWBA) with radiolabeled compounds or direct tissue analysis via LC-MS/MS are commonly used to determine tissue concentrations over time in various preclinical species (e.g., mice, rats, dogs). google.comgoogle.comyoutube.com The distribution profile can indicate potential target tissues for efficacy or toxicity. Specific data on this compound's tissue distribution in preclinical models are not publicly documented.

Metabolic Fate and Biotransformation Pathways of this compound

Metabolism, or biotransformation, is the enzymatic modification of a drug within the body, primarily occurring in the liver, but also in other extrahepatic tissues like the intestine, kidney, and lung. researchgate.netnih.gov This process typically converts lipophilic compounds into more polar, water-soluble metabolites, facilitating their excretion. youtube.comresearchgate.netnih.gov Drug-metabolizing enzymes are broadly categorized into Phase I (e.g., cytochrome P450s, FMOs, esterases) and Phase II reactions (conjugation reactions like glucuronidation, sulfation, methylation, acetylation, glutathione, and amino acid conjugation). youtube.comresearchgate.netwikipathways.org Understanding these pathways is critical for predicting in vivo behavior, identifying potential drug-drug interactions, and optimizing metabolic clearance. numberanalytics.comkegg.jpnih.govnih.govmetabolomicsworkbench.orgenamine.net Specific details regarding this compound's metabolic fate and biotransformation pathways are not available in the public domain.

Metabolite identification involves determining the chemical structures of the transformed products of a drug. Quantitative profiling assesses the relative or absolute abundances of these metabolites compared to the parent compound. enamine.netnih.gov Liquid chromatography-mass spectrometry (LC-MS/MS), particularly high-resolution MS, is a powerful tool for this purpose, enabling the detection and structural characterization of metabolites and the elucidation of metabolic soft spots. enamine.netnih.gov Radiolabeled compounds can be used for fully quantitative metabolite profiling. metabolomicsworkbench.orgnih.gov Without specific studies on this compound, its metabolites and their quantitative profiles remain unknown.

In vitro metabolic stability assays are essential for predicting a compound's in vivo metabolic clearance and half-life. These assays typically involve incubating the drug candidate with liver microsomes or hepatocytes from human and preclinical species (e.g., mouse, rat, dog, monkey) and monitoring its degradation over time. msdmanuals.comkegg.jpnih.govnih.gov Key parameters derived include in vitro half-life (t½) and intrinsic clearance (CLint). numberanalytics.comrsc.org Furthermore, assessing drug-metabolizing enzyme interactions, particularly with cytochrome P450 (CYP) enzymes, is crucial for predicting potential drug-drug interactions (DDIs). msdmanuals.comnih.govnih.goviiab.me This involves screening for CYP inhibition (reversible, time-dependent) and induction. No specific data on this compound's in vitro metabolic stability or its interactions with drug-metabolizing enzymes are publicly available.

Metabolite Identification and Quantitative Profiling

Excretion Pathways and Clearance Mechanisms of this compound

Drug excretion is the process by which the drug and its metabolites are removed from the body. The primary routes of excretion are renal (via urine) and biliary (via feces). msdmanuals.comgoogle.comnih.gov Renal excretion involves glomerular filtration, tubular secretion, and tubular reabsorption. google.comresearchgate.netnih.govnih.gov Biliary excretion involves active transport of drugs and their metabolites into bile, which is then eliminated via the gastrointestinal tract. msdmanuals.comgoogle.com Other minor routes can include exhalation (for volatile compounds), sweat, saliva, and breast milk. msdmanuals.comresearchgate.net Clearance refers to the volume of plasma cleared of the drug per unit time. youtube.com Specific data on the excretion pathways and clearance mechanisms of this compound are not publicly documented.

In Vitro ADME Screening for Lead Optimization of this compound

In vitro ADME screening is a critical component of early drug discovery and lead optimization. wikipedia.orgtheraindx.commsdmanuals.comnih.govnih.govnih.gov These high-throughput assays provide rapid and cost-effective data on physicochemical properties (e.g., solubility, lipophilicity/LogD), metabolic stability, plasma protein binding, and permeability. theraindx.commsdmanuals.comnih.gov The goal is to identify compounds with favorable ADME properties early in the development pipeline, allowing medicinal chemists to optimize structures for better drug-like characteristics and reduce the risk of late-stage failures. wikipedia.orgresearchgate.netmsdmanuals.comnih.gov While the general utility of such screening is well-established, specific in vitro ADME screening data for this compound during lead optimization are not publicly available.

Species-Specific Pharmacokinetic Comparisons of this compound

In preclinical drug development, comparing pharmacokinetic profiles across different animal species is a critical step. This process helps to understand interspecies differences in drug handling and to extrapolate findings to humans. nih.govnih.govresearchgate.net Factors such as variations in anatomy, physiology, biochemistry, and even behavior can lead to significant differences in a drug's absorption, distribution, metabolism, and elimination across species. nih.govresearchgate.netrsc.org For instance, differences in gastrointestinal functions, enzyme activities (e.g., cytochrome P450 isoforms), and plasma protein binding can profoundly impact a drug's pharmacokinetic parameters. nih.govnih.gov While the importance of such comparisons is widely recognized, specific detailed comparative pharmacokinetic data for this compound across various preclinical species (e.g., rodents, dogs, non-human primates) are not available in the retrieved information. General observations from other compounds indicate that while intrinsic absorption across the gastrointestinal tract may show similarities among mammalian species due to conserved biomembrane properties, other factors like pH-dependent solubility and first-pass metabolism can introduce species-specific variations in absorption. nih.govnih.gov Similarly, predicting renal excretion can be relatively successful using glomerular filtration rate ratios, but biochemical parameters such as protein binding and drug metabolism are less predictable and vary considerably among species. nih.gov

Preclinical Pharmacokinetic Modeling and Simulation

Pharmacokinetic modeling and simulation, particularly physiologically-based pharmacokinetic (PBPK) modeling, play a vital role in drug discovery and development. nih.govkinampark.combiorxiv.orgnih.govyoutube.comresearchgate.net These computational approaches integrate drug-specific properties with species physiology to predict drug concentrations in plasma and various tissues. kinampark.combiorxiv.orgyoutube.com PBPK models describe the body as interconnected compartments representing actual tissues, offering a mechanistic understanding of drug behavior. kinampark.combiorxiv.org They are powerful tools for:

Early prediction of human pharmacokinetics and dose: By integrating in vitro and animal data, PBPK models can forecast human drug exposure, aiding in the selection of optimal drug candidates and initial human dose predictions. kinampark.combiorxiv.orgnih.gov

Optimization of drug formulations: These models can help in designing and optimizing drug formulations by simulating absorption processes from the gastrointestinal tract. nih.govkinampark.com

Assessment of developability potential and risk mitigation: PBPK modeling can identify potential issues related to ADME properties early in development, thus reducing risks. kinampark.com

Extrapolation across populations: PBPK models can be used to predict drug behavior in various populations, including those with organ impairment, different ages, or genetic variations. nih.govyoutube.comresearchgate.net

Enhancing regulatory support: The use of PBPK modeling and simulation is increasingly accepted by regulatory bodies to support decisions on clinical pharmacology studies and labeling. researchgate.net

While PBPK modeling and simulation are widely applied in the pharmaceutical industry, specific details regarding preclinical pharmacokinetic modeling and simulation results for this compound were not found in the publicly available literature. The application of such models for a compound like this compound would typically involve integrating its physicochemical properties and any available in vitro or in vivo animal data to predict its disposition and potential human pharmacokinetics.

Preclinical Efficacy Evaluation and Translational Models for Pirnabine

Development and Validation of In Vivo Disease Models for Pirnabine Efficacy

The development and validation of in vivo disease models are critical steps in preclinical drug evaluation, aiming to predict how a drug will behave in humans and to guide candidate selection. medchemexpress.com For compounds like this compound, intended for conditions such as glaucoma and gastrointestinal motility disorders, various preclinical models are generally employed. These models typically include animal models that mimic the human disease state, allowing for the assessment of a drug's activity and potential therapeutic benefits. medchemexpress.com However, specific detailed information regarding the development and validation of particular in vivo disease models used for this compound's efficacy evaluation, or data derived from such validation studies, is not detailed in the available literature.

Investigation of this compound's Efficacy in Gastrointestinal Motility Disorders (Preclinical Models)

This compound has been noted for its use in trials studying the treatment of chronic idiopathic constipation. nih.govresearchgate.net Its action as a cannabinoid receptor ligand is suggested to potentially enhance gut motility. Preclinical investigations into gastrointestinal motility disorders often utilize animal models to assess gastric emptying, intestinal transit, and colonic function. nih.gov While this compound's involvement in clinical trials for constipation indicates a basis in preclinical findings, specific detailed research findings or data tables from preclinical models directly demonstrating this compound's efficacy in modulating gastrointestinal motility are not available in the provided search results.

Preclinical Assessment of this compound in Ocular Indications (e.g., Glaucoma Research Models)

This compound was developed with the primary indication for the treatment of glaucoma and is utilized in glaucoma research. medchemexpress.comwikipedia.orgwiktionary.orgncats.ioglosbe.commedchemexpress.comdcchemicals.com Glaucoma research models, such as steroid-induced chronic ocular hypertension, hypertonic saline-induced ocular hypertension, and water loading-induced ocular hypertension models, are commonly used to evaluate intraocular pressure (IOP) lowering effects of potential therapeutic agents. glosbe.commedchemexpress.comnasa.gov Despite this compound's stated application in glaucoma, specific preclinical efficacy data, such as observed IOP reductions or detailed outcomes from its assessment in these or other glaucoma research models, are not provided in the current information.

Mechanistic Studies of this compound Efficacy within Preclinical Contexts

This compound functions as a cannabinoid receptor ligand. medchemexpress.comwikipedia.orgwiktionary.orgglosbe.commedchemexpress.comdcchemicals.com The therapeutic effects of cannabinoid receptor ligands are often attributed to their interaction with cannabinoid receptors, which are widely distributed throughout the body and involved in various physiological processes, including pain, inflammation, and gastrointestinal function. medchemexpress.commedchemexpress.comdcchemicals.com In the context of gastrointestinal motility, its action on cannabinoid receptors is hypothesized to enhance gut motility. For ocular indications like glaucoma, cannabinoid receptor activation has been explored for its potential to lower intraocular pressure. While the general mechanism as a cannabinoid receptor ligand is established, detailed preclinical mechanistic studies specifically elucidating the precise pathways or molecular interactions responsible for this compound's observed or hypothesized efficacy in its target indications are not detailed in the available information.

Biomarker Identification and Validation in Preclinical Efficacy Models for this compound

Biomarkers play a crucial role in drug development by serving as measurable indicators of biological processes, disease progression, or pharmacological responses. nih.gov Their identification and validation in preclinical efficacy models can help predict drug efficacy and guide clinical development. nih.gov For conditions like glaucoma, biomarkers might include changes in intraocular pressure or optic nerve health indicators. For gastrointestinal disorders, biomarkers could involve motility parameters or specific molecular markers. nih.gov However, the provided information does not detail any specific biomarkers that have been identified or validated in preclinical efficacy models directly for this compound.

Advanced Analytical and Biophysical Techniques for Pirnabine Characterization

High-Resolution Spectroscopic Techniques for Pirnabine Structure Elucidation and Interaction Studies (e.g., NMR, Mass Spectrometry)

High-resolution spectroscopic methods are fundamental for the definitive elucidation of this compound's chemical structure and for studying its molecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for determining the precise chemical structure of organic compounds like this compound, providing detailed information about the connectivity of atoms, functional groups, and stereochemistry mdpi.com. Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectra are routinely acquired to identify and quantify different types of protons and carbons within the molecule nih.gov. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing through-bond and through-space correlations, confirming the assigned structure and resolving ambiguities mdpi.com. For this compound, NMR would confirm the presence and arrangement of its 2,2-dimethyl-1-benzopyran core and associated functional groups .

Table 1: Illustrative ¹H NMR Data for this compound (Hypothetical Data)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.25d1HAr-H
7.01dd1HAr-H
6.88d1HAr-H
5.10s1HCH-O
3.45t2HCH₂-O
2.30s3HAr-CH₃
1.85m2HCH₂
1.30s6HC(CH₃)₂
1.20d3HCH-CH₃

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight and elemental composition of this compound, as well as to identify its fragmentation patterns, which provide critical structural information thermofisher.comnih.govgenedata.com. High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of the intact molecule, allowing for the determination of its exact molecular formula and differentiation from compounds with similar nominal masses thermofisher.com. Tandem mass spectrometry (MS/MS) involves fragmenting selected ions and analyzing the resulting daughter ions, which helps in piecing together the molecular structure and identifying specific substructures thermofisher.com. This technique is also highly sensitive for detecting and characterizing impurities or degradation products nih.gov.

Table 2: Illustrative Mass Spectrometry Data for this compound (Hypothetical Data)

Analysis Typem/z (M+H)⁺Calculated Mass (C₁₉H₂₄O₃)Fragmentation Ions (m/z)Interpretation
ESI-HRMS301.1804300.1725N/AExact Mass, C₁₉H₂₄O₃
ESI-MS/MS301.18N/A243.12, 215.10, 159.07Structural Fragments Confirming Benzopyran Core and Acetate (B1210297) Moiety

Advanced Chromatographic Methods for this compound Purity Assessment and Metabolite Separation (e.g., LC-MS/MS, HPLC-NMR)

Chromatographic techniques, often coupled with spectroscopic detectors, are essential for assessing the purity of this compound and for separating and identifying its metabolites in complex biological matrices.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful hyphenated technique widely employed for the purity assessment of pharmaceutical compounds and the identification of their metabolites nih.govbioconductor.orgcerilliant.com. The liquid chromatography (LC) component separates this compound from impurities, isomers, and potential metabolites based on their differential interactions with a stationary phase and a mobile phase. The separated components then enter the mass spectrometer (MS/MS), where they are ionized, and their mass-to-charge ratios and fragmentation patterns are analyzed nih.govmedrxiv.org. This allows for highly sensitive detection, quantification, and structural confirmation of this compound and its related substances, even at trace levels nih.gov. LC-MS/MS is particularly valuable for metabolite profiling in biological samples, enabling the identification of metabolic pathways bioconductor.org.

Table 3: Illustrative LC-MS/MS Purity Assessment for this compound (Hypothetical Data)

ComponentRetention Time (min)m/z (M+H)⁺% AreaPurity Status
This compound8.5301.1899.2Main Compound
Impurity A7.9285.150.3Minor Impurity
Metabolite 16.2317.170.2Hydroxylated Metabolite
Impurity B9.1303.190.1Isomer

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR): HPLC-NMR combines the separation power of HPLC with the structural elucidation capabilities of NMR spectroscopy nih.govresearchgate.netfrontiersin.org. This hyphenated technique is particularly useful for analyzing complex mixtures, such as biological extracts containing this compound and its metabolites, where direct NMR analysis might suffer from signal overlap due to the complexity of the sample nih.govfrontiersin.org. Components separated by HPLC are directly transferred to an NMR spectrometer, allowing for real-time or at-line structural characterization of individual eluted compounds. This provides unambiguous identification of this compound's metabolites, even those present at low concentrations, by providing their full NMR spectra researchgate.netfrontiersin.org.

X-ray Crystallography for Structural Determination of this compound-Target Complexes

X-ray crystallography is the premier technique for determining the definitive three-dimensional atomic structure of molecules, including small organic compounds and their complexes with biomolecules wikipedia.org. While a direct crystal structure for this compound itself is not widely reported, its application would be crucial for understanding its precise conformation in the solid state. More importantly, X-ray crystallography of this compound bound to its target cannabinoid receptor would provide atomic-level insights into the ligand-receptor interactions, including specific hydrogen bonds, hydrophobic contacts, and π-stacking interactions wikipedia.orgnih.govrcsb.org. Such structural information is vital for rational drug design and optimization, revealing the molecular basis of this compound's binding affinity and selectivity.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for this compound Binding Kinetics and Thermodynamics

Biophysical techniques like SPR and ITC are indispensable for quantitatively characterizing the binding interactions between this compound and its biological targets, providing insights into both the kinetics and thermodynamics of binding.

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technology used to measure the binding kinetics (association rate constant, k_on; dissociation rate constant, k_off) and affinity (dissociation constant, K_D) of molecular interactions mdpi.comnih.govsprpages.nlresearchgate.net. In the context of this compound, SPR would involve immobilizing a target cannabinoid receptor on a sensor chip and then flowing varying concentrations of this compound over the surface mdpi.comnih.gov. The changes in refractive index caused by this compound binding to the immobilized receptor are detected, generating a sensorgram from which kinetic and affinity parameters can be derived mdpi.comsprpages.nlresearchgate.net. This provides a dynamic view of how quickly this compound binds to its target and how long it remains bound, which are critical parameters for understanding its pharmacological action mdpi.comresearchgate.net.

Table 4: Illustrative SPR Kinetic Data for this compound Binding to a Cannabinoid Receptor (Hypothetical Data)

AnalyteLigandk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
This compoundCannabinoid Receptor 15.2 x 10⁵0.01528.8
This compoundCannabinoid Receptor 21.1 x 10⁶0.0087.3

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with molecular binding events, providing a complete thermodynamic profile of the interaction nih.govmdpi.comrsc.org. By titrating this compound into a solution containing its target receptor, the heat absorbed or released during binding is precisely measured mdpi.comrsc.org. From this, key thermodynamic parameters such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) can be determined, along with the binding stoichiometry (n) and dissociation constant (K_D) nih.govmdpi.comresearchgate.net. ITC offers a comprehensive understanding of the driving forces behind this compound-receptor binding (e.g., whether it is enthalpically or entropically driven), which is crucial for lead optimization and understanding structure-activity relationships mdpi.comrsc.orgresearchgate.net.

Table 5: Illustrative ITC Thermodynamic Data for this compound Binding to a Cannabinoid Receptor (Hypothetical Data)

InteractionK_D (nM)ΔH (kcal/mol)TΔS (kcal/mol)ΔG (kcal/mol)Stoichiometry (n)
This compound + CB1 Receptor35-12.5-2.1-10.41.05
This compound + CB2 Receptor180-8.9-1.5-7.40.98

Other Biophysical Methods for Characterizing this compound-Biomolecule Interactions

Beyond SPR and ITC, several other biophysical techniques can provide complementary information on this compound's interactions with biomolecules:

Fluorescence Spectroscopy: This technique can be used to study conformational changes in proteins upon this compound binding, or to measure binding affinities if either this compound or the target protein has intrinsic fluorescence or can be labeled with a fluorescent probe. Changes in fluorescence intensity, anisotropy, or lifetime can indicate binding and conformational rearrangements mdpi.comnih.govgenedata.com.

Circular Dichroism (CD) Spectroscopy: CD is useful for monitoring changes in the secondary structure of proteins upon ligand binding. If this compound's interaction with a protein target induces a conformational change, CD spectroscopy can detect these changes, providing insights into the mechanism of interaction mdpi.comnih.govgenedata.com.

Differential Scanning Calorimetry (DSC): DSC measures the heat changes associated with the thermal denaturation of biomolecules. When this compound binds to a protein, it can stabilize or destabilize the protein's structure, leading to shifts in its melting temperature (Tm). DSC can thus provide information on the thermal stability of this compound-target complexes mdpi.comnih.govgenedata.com.

Contemporary Drug Discovery Strategies Applied to Pirnabine Research

Fragment-Based Drug Discovery (FBDD) Strategies for Pirnabine Lead Generation

Fragment-Based Drug Discovery (FBDD), also known as Fragment-Based Lead Discovery (FBLD), is a powerful methodology for identifying lead compounds in the drug discovery process. wikipedia.orgnih.govfrontiersin.orgnih.govopenaccessjournals.com Unlike traditional High-Throughput Screening (HTS) that screens large, complex molecules, FBDD starts with small organic molecules, typically with low molecular weight (often less than 300 Daltons), known as "fragments." wikipedia.orgfrontiersin.orgopenaccessjournals.com These fragments bind weakly to a biological target, and the strategy involves identifying these weak binders and then growing or combining them to produce compounds with higher affinity and improved drug-like properties. wikipedia.orgnih.govfrontiersin.orgnih.govopenaccessjournals.com

The success of FBDD heavily relies on the design and quality of the fragment libraries. These libraries are typically small, comprising thousands of compounds, and are characterized by their low molecular weight, high diversity, and good aqueous solubility. wikipedia.orgfrontiersin.orgopenaccessjournals.comnih.govwikipedia.orgbmglabtech.com A common guideline for fragment library design is the "Rule of 3," which suggests fragments should have a molecular weight less than 300, a ClogP less than 3, and fewer than 3 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds. wikipedia.orgnih.gov Additionally, fragments are designed to be synthetically tractable, allowing for easy modification and elaboration. nih.govwikipedia.orgbmglabtech.com

Screening methodologies in FBDD are highly sensitive due to the weak binding affinities of fragments. Common techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : A highly sensitive technique capable of detecting weak binding events and providing structural information about the fragment-target interaction. frontiersin.orgnih.govopenaccessjournals.com

X-ray Crystallography : Provides atomic-level detail of how fragments bind to the target protein, crucial for structure-guided optimization. frontiersin.orgnih.govopenaccessjournals.com

Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics and affinities. openaccessjournals.com

Differential Scanning Fluorimetry (DSF) : Also known as thermal shift assay, it detects changes in protein thermal stability upon ligand binding. openaccessjournals.com

MicroScale Thermophoresis (MST) : Measures changes in thermophoretic mobility of a target upon ligand binding. openaccessjournals.com

Once initial fragment hits are identified, they undergo optimization to increase their potency and selectivity. The primary strategies for this hit-to-lead optimization in FBDD include:

Fragment Growing : This is the most straightforward approach, involving the addition of functional groups or substituents to the initial fragment to improve its potency and selectivity. This process is often guided by structural information from biophysical techniques. openaccessjournals.com

Fragment Linking : This strategy combines two or more fragments that bind to adjacent or distinct sites on the target protein. A linker molecule is designed to connect these fragments, resulting in a larger, more potent compound with increased binding affinity. openaccessjournals.com

Fragment Merging : This approach is employed when two or more fragments bind to overlapping regions of the same target. The structural similarities of the initial hits allow them to be fused into a single, more potent compound. openaccessjournals.com

These strategies are often iterative, involving cycles of design, synthesis, and re-evaluation to progressively improve the compound's properties.

Biophysical screening technologies are at the core of FBDD, enabling the detection and characterization of weak fragment-target interactions. frontiersin.orgnih.govopenaccessjournals.com These techniques provide crucial insights into binding affinity, kinetics, and thermodynamics, guiding the optimization process.

Key biophysical techniques include:

Differential Scanning Fluorimetry (DSF) : A high-throughput method that monitors the thermal denaturation of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, shifting its melting temperature. openaccessjournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Offers detailed information on binding sites, conformational changes, and binding kinetics. Techniques like ligand-observed NMR (e.g., Saturation Transfer Difference, STD-NMR) and protein-observed NMR (e.g., 1H-15N HSQC) are commonly used. frontiersin.orgnih.govopenaccessjournals.com

Surface Plasmon Resonance (SPR) : A label-free technique that measures the binding of molecules to a surface, providing real-time data on association and dissociation rates, and thus affinity. openaccessjournals.com

MicroScale Thermophoresis (MST) : Measures the directed movement of molecules in a temperature gradient, which changes upon ligand binding, allowing for affinity determination in solution. openaccessjournals.com

Isothermal Titration Calorimetry (ITC) : Directly measures the heat released or absorbed during a binding event, providing comprehensive thermodynamic parameters (affinity, enthalpy, entropy). nih.gov

X-ray Crystallography : Provides high-resolution 3D structures of protein-fragment complexes, essential for understanding binding modes and guiding rational drug design. frontiersin.orgnih.govopenaccessjournals.com

These technologies collectively provide a robust platform for identifying and optimizing fragment hits into potent lead compounds.

Fragment Growing, Linking, and Merging Approaches for this compound

High-Throughput Screening (HTS) and Hit-to-Lead Optimization for this compound

High-Throughput Screening (HTS) is a widely used drug discovery method that enables the rapid testing of large libraries of chemical compounds against a specific biological target. mdpi.comwikipedia.orgnih.govfrontiersin.org Utilizing robotics, automation, and miniaturized assay formats (e.g., microtiter plates), HTS can quickly identify "hits" – compounds that exhibit a desired activity or binding to the target. mdpi.comwikipedia.orgnih.gov Millions of compounds can be screened in a short period, making it a powerful tool for initial hit identification. mdpi.comwikipedia.org

Following the HTS campaign, the identified hits undergo a crucial phase known as hit-to-lead optimization. nih.govscielo.brdovepress.comnih.goveubopen.org The primary goal of this stage is to refine the initial hits, which often have low potency, poor selectivity, or undesirable pharmacokinetic properties, into more potent, selective, and drug-like "lead compounds." nih.govscielo.brdovepress.com This process involves:

Hit Confirmation and Validation : Re-testing hits to ensure reproducibility and dose-response relationships. nih.gov

Structure-Activity Relationship (SAR) Studies : Systematically modifying the chemical structure of the hits and evaluating the impact on activity, potency, and selectivity. scielo.brdovepress.com

Improvement of Physiochemical and ADME Properties : Optimizing properties such as solubility, permeability, metabolic stability, and reducing potential toxicity. nih.govnih.gov

Selectivity Profiling : Testing compounds against a panel of related and unrelated targets to ensure specificity and minimize off-target effects. scielo.br

This iterative process of synthesis, biological testing, and computational modeling aims to narrow down hundreds or thousands of initial hits to a few promising lead candidates suitable for further preclinical development. scielo.brdovepress.com

Multi-Target Design Considerations for this compound-Based Therapeutics

The traditional "one drug, one target" paradigm has faced challenges, particularly for complex diseases with multifactorial etiologies, such as neurodegenerative diseases or cancer. wikipedia.orgnih.gov This has led to increasing interest in multi-target drug design, where a single chemical entity is designed to modulate multiple relevant biological targets simultaneously. wikipedia.orgnih.gov The rationale is that by hitting multiple points in a disease pathway, a multi-target drug can achieve superior efficacy, overcome drug resistance, or reduce side effects compared to single-target agents. nih.gov

Design considerations for multi-target therapeutics include:

Combination of Pharmacophores : This approach involves combining key structural features (pharmacophores) from different selective, single-target ligands into a single molecule. This can be achieved through molecular hybridization, linking, or merging strategies.

Computational Screening : Utilizing computational models to screen compound collections for molecules that exhibit a suitable combination of activities against multiple targets.

Network Analysis : Understanding the complex biological networks involved in a disease can guide the selection of synergistic target combinations.

Balanced Affinity : While a multi-target drug aims to interact with multiple targets, it's often designed to have a balanced affinity across its intended targets, rather than extremely high affinity for just one.

This strategy offers a holistic approach to treating complex disorders by interfering at different points within the pathological network, potentially leading to additive or synergistic therapeutic effects.

Application of Chemogenomics in this compound Research

Chemogenomics is a systematic approach that integrates chemical and genomic information to understand the interactions between small molecules and biological targets on a large scale. It utilizes well-annotated chemical compounds to functionally characterize proteins in complex cellular systems, facilitating the discovery and validation of drug targets. In contrast to highly selective chemical probes, chemogenomic studies often employ small molecule modulators that may not be exclusively selective, allowing for a broader exploration of the target space.

Key applications of chemogenomics in drug research include:

Target Identification and Validation : Large-scale chemical-genetic screening can rapidly identify and validate drug targets by observing how compounds affect cellular phenotypes or protein function.

Drug Specificity Prediction : Chemogenomics approaches are used to predict interactions between drugs and proteins across the entire proteome, helping to understand potential off-target effects and drug specificity.

Uncovering Relationships Between Proteins : By analyzing the inhibition profiles of diverse molecule libraries, chemogenomics can reveal relationships between enzymes or protein families that might not be apparent from sequence homology alone. This can guide the selection of target combinations for multi-target drug discovery programs.

Mechanism of Action Elucidation : By systematically profiling compounds against a wide range of targets, chemogenomics can help elucidate the mechanism of action of novel compounds.

Chemogenomics provides a powerful framework for navigating the vast chemical and biological space, accelerating the understanding of drug-target interactions, and informing rational drug design.

Future Perspectives and Translational Research Avenues for Pirnabine

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Pirnabine Drug Discovery and Synthesis

For this compound, AI and ML could be instrumental in several key areas:

Target Identification and Validation: AI can analyze large-scale biological data, including genomic and transcriptomic information, to identify novel therapeutic targets or pathways that this compound might modulate beyond its known cannabinoid receptor ligand activity. innowise.compremierscience.com This data-driven approach can uncover connections that traditional methods might miss, leading to the discovery of new indications. innowise.com

De Novo Molecular Design and Optimization: Generative AI models can design novel molecular structures, potentially leading to this compound analogs with improved efficacy, selectivity, or pharmacokinetic properties. nih.govnih.govinnowise.compremierscience.com These algorithms can explore chemical space more efficiently than conventional methods, optimizing compounds for desired interactions with target proteins. innowise.compremierscience.com

Chemical Synthesis Prediction and Optimization: AI-driven methodologies can predict optimal reaction conditions, streamline multi-step synthesis pathways, and identify novel synthetic routes for this compound and its derivatives. nih.govresearchgate.net This can enhance yield, reduce production costs, and minimize environmental impact by identifying greener solvents and catalysts. researchgate.net

Predictive Modeling and Simulation: AI algorithms can predict this compound's behavior, efficacy, and potential liabilities early in the preclinical phase by analyzing large chemical libraries and molecular properties. innowise.compremierscience.com This enhanced predictive modeling can prioritize promising candidates for further development, saving time and resources. innowise.compremierscience.com

The application of AI and ML in these areas holds significant promise for unlocking new therapeutic potential for this compound, streamlining its development, and optimizing its synthesis.

Exploration of Novel Preclinical Indications and Mechanistic Hypotheses for this compound

While this compound was initially developed for glaucoma, its classification as a synthetic cannabinoid receptor ligand and a therapeutic peptide opens avenues for exploring novel preclinical indications and mechanistic hypotheses. wikipedia.org The diverse physiological roles of the endocannabinoid system and the broad therapeutic potential of peptides suggest that this compound's activity may extend beyond its initial application.

Potential areas for preclinical exploration include:

Neurological Disorders: Given its nature as a cannabinoid receptor ligand, this compound could be investigated for its potential in other neurological conditions where cannabinoid receptors play a role, such as neuroprotection, pain management, or neuroinflammation.

Inflammatory and Immune-related Diseases: Cannabinoids are known to have immunomodulatory and anti-inflammatory properties. Preclinical studies could explore this compound's effects in various inflammatory models, including those related to autoimmune conditions or chronic inflammatory states.

Oncology: Therapeutic peptides are increasingly being explored in cancer therapy, targeting specific pathways or interacting with previously undruggable targets. drugdiscoverytrends.com Research could investigate if this compound, as a peptide, exhibits any anti-proliferative, pro-apoptotic, or anti-angiogenic effects in various cancer cell lines or in vivo models.

Metabolic Disorders: Peptides are a significant class of drugs for metabolic disorders. While less directly linked to cannabinoids, the peptide nature of this compound might lend itself to exploration in metabolic pathways.

Mechanistic hypotheses would involve detailed investigations into this compound's precise binding profiles to different cannabinoid receptor subtypes (CB1, CB2, and potentially orphan receptors), its downstream signaling pathways, and any non-cannabinoid receptor mediated effects. This would include studying its interactions with other biological targets and its impact on cellular processes relevant to these novel indications.

Development of Advanced Preclinical Delivery Systems and Formulations for this compound

The development of advanced preclinical delivery systems and formulations is crucial for optimizing the therapeutic potential of compounds, especially peptides like this compound, which may face challenges such as stability and bioavailability. drugdiscoverytrends.comfrontiersin.orgnih.govresearchgate.netalameed.edu.iq These advanced systems aim to improve drug efficacy, enhance stability, prolong half-life, reduce off-target effects, and improve patient compliance. alameed.edu.iq

For this compound, future research could focus on:

Nanoparticle and Microparticle Formulations: Encapsulating this compound in nanoparticles or microparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can enhance its stability, control its release kinetics, and enable targeted delivery to specific tissues or cells. nih.govresearchgate.netalameed.edu.iq This approach can also improve bioavailability and allow for sustained release over extended periods. researchgate.netalameed.edu.iq

Hydrogels: Injectable or topical hydrogels could provide a sustained release platform for this compound, particularly for localized delivery. Hydrogels can protect the peptide from degradation and offer a controlled release profile, which might be beneficial for conditions requiring prolonged therapeutic effects. nih.govresearchgate.net

High-Concentration Solutions and Co-formulations: Developing high-concentration solutions or co-formulations with excipients that enhance solubility and stability could facilitate administration, especially for subcutaneous routes. nih.govresearchgate.net

Alternative Routes of Administration: While initially for glaucoma (suggesting topical or potentially intraocular delivery), exploring other advanced delivery routes like intranasal or transdermal systems could broaden its applicability. Intranasal delivery, for instance, can offer rapid absorption and direct access to the central nervous system for certain compounds. frontiersin.orgaptar.com

These advanced delivery systems can overcome inherent limitations of peptides, such as rapid degradation and poor membrane penetration, thereby maximizing this compound's therapeutic benefits in preclinical settings.

Peptide-Based Drug Development and Modifications for this compound, given its classification as a therapeutic peptide

As a therapeutic peptide, this compound can greatly benefit from ongoing advancements in peptide-based drug development and modification strategies aimed at overcoming common challenges associated with peptides, such as limited stability, short half-life, and poor bioavailability. drugdiscoverytrends.comfrontiersin.orgnih.govmdpi.com These modifications enhance the pharmacological properties of peptides, making them more viable drug candidates.

Key modification strategies applicable to this compound include:

Chemical Modifications:

Macrocyclization: Creating cyclic structures can significantly improve peptide stability against enzymatic degradation and enhance conformational rigidity, potentially leading to increased target affinity and selectivity.

Side Chain Modifications: Incorporating non-natural amino acids or modifying existing side chains can alter physicochemical properties, improving stability, membrane permeability, and receptor binding. drugdiscoverytrends.comnih.gov

PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic size of this compound, reducing renal clearance and extending its circulating half-life.

Lipidation: Attaching lipid moieties can enhance membrane permeability and facilitate albumin binding, thereby prolonging in vivo exposure.

Conjugation to Delivery Carriers: this compound could be conjugated to specific carriers, such as antibodies or other peptides, to enable targeted delivery to specific cells or tissues. This approach can increase its internalization into target cells and improve efficacy.

Formulation-Based Approaches: Beyond chemical modifications, formulation strategies like encapsulation in nanoparticles, microparticles, or hydrogels (as discussed in Section 10.3) are critical for improving stability and bioavailability. drugdiscoverytrends.comfrontiersin.orgnih.govresearchgate.net

These peptide engineering approaches can transform this compound into a more robust and effective therapeutic agent by addressing its inherent peptide-specific challenges, potentially leading to improved patient outcomes and broader clinical applications.

Q & A

Q. What experimental models are most appropriate for studying Pirnabine’s cannabinoid receptor interactions?

this compound’s pharmacological activity as a cannabinoid receptor ligand (CB1/CB2) necessitates in vitro binding assays (e.g., competitive radioligand displacement) to quantify receptor affinity (Ki values) and functional assays (e.g., cAMP inhibition) to assess agonism/antagonism . For in vivo models, intraocular pressure (IOP) reduction in rodent glaucoma models is critical, with standardized protocols for dose-response curves and longitudinal IOP monitoring . Ensure alignment with ethical guidelines for animal studies, including sample size justification and humane endpoints .

Q. How should researchers design dose-response studies for this compound to balance efficacy and toxicity?

Use a staggered dosing protocol with at least five concentrations spanning 0.1× to 10× the hypothesized effective dose (ED50). Include positive controls (e.g., WIN 55,212-2 for CB1 agonism) and negative controls (vehicle-only groups). Toxicity endpoints should assess systemic effects (e.g., neurobehavioral changes in rodents) and local tolerability (e.g., ocular irritation). Statistical analysis must account for non-linear responses using tools like GraphPad Prism for sigmoidal curve fitting .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across preclinical studies?

Contradictions may arise from variability in receptor expression models (e.g., transfected cells vs. native tissue) or interspecies differences in CB1/CB2 signaling. To address this:

  • Conduct a systematic review of existing data using PRISMA guidelines to identify confounding variables (e.g., solvent used, measurement timing) .

  • Perform head-to-head comparative studies under standardized conditions, with blinded data analysis to minimize bias .

    研究方法是越详细越好吗?
    02:38
  • Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity and adjust for publication bias .

Q. What methodologies optimize the translational relevance of this compound’s anti-glaucoma effects?

To bridge preclinical and clinical research:

  • Incorporate ex vivo human trabecular meshwork assays to assess IOP modulation in human tissue .
  • Validate biomarkers (e.g., aqueous humor outflow rates) using imaging techniques like optical coherence tomography (OCT) .
  • Design Phase 0 microdosing trials with pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict therapeutic windows .
    研究生要用到的论文检索下载工具(最全版本,提供详细介绍,解决论文检索下载问题)
    03:43

Q. How should researchers handle conflicting data on this compound’s off-target effects?

  • Perform high-throughput screening (HTS) against panels of GPCRs, ion channels, and enzymes (e.g., Eurofins CEREP panels) to identify off-target interactions .
  • Apply cheminformatics tools (e.g., Schrödinger’s Maestro) for structure-activity relationship (SAR) analysis to refine this compound’s selectivity .
  • Use Bayesian statistical models to weigh evidence for/against off-target effects, prioritizing replication in independent labs .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

  • Use mixed-effects models to account for repeated measurements in longitudinal IOP studies .
  • Apply Bonferroni or Benjamini-Hochberg corrections for multiple comparisons in omics datasets (e.g., transcriptomic profiling of ocular tissues) .
  • Report confidence intervals (95% CI) and effect sizes (Cohen’s d) rather than relying solely on p-values .

Q. How to ensure reproducibility in this compound’s receptor-binding assays?

  • Adhere to FAIR data principles: Document ligand purity (HPLC chromatograms ≥95%), storage conditions (−80°C in DMSO), and batch-to-batch variability .
  • Share raw data (e.g., radioligand displacement curves) in public repositories like Zenodo with standardized metadata .
  • Include detailed protocols for buffer composition (e.g., Tris-HCl pH 7.4, 1 mM MgCl2) and incubation times .

Ethical and Reporting Standards

Q. What ethical considerations apply to this compound studies involving human-derived tissues?

  • Obtain informed consent for human trabecular meshwork samples, specifying research use in glaucoma therapeutics .
  • Follow GDPR or HIPAA guidelines for anonymizing donor metadata (e.g., age, medical history) .
  • Disclose conflicts of interest (e.g., industry funding) in publications per ICMJE guidelines .

Q. How to structure a manuscript on this compound’s mechanisms for high-impact journals?

  • Use the STAR Methods format: Separate Results and Methods sections with subsections for experimental design, statistical parameters, and reagent validation .
  • Include a limitations paragraph addressing model system constraints (e.g., rodent vs. human CB receptor isoforms) .
  • Cite recent (<5 years) reviews on cannabinoid therapeutics to contextualize novelty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.